A85380 Exhibits Superior α4β2 vs. α3β4 Selectivity Compared to Epibatidine and Nicotine
In competitive radioligand binding assays using rat brain membranes, A85380 demonstrates a 1,000-fold lower affinity for α7 nAChRs and an 800-fold lower affinity for α3β4x nAChRs relative to its α4β2 affinity (Ki = 0.017 nM) [1]. In contrast, epibatidine shows only 6-fold selectivity for α4β2 over α3β4x, and nicotine shows only 120-fold selectivity [1]. This stark difference in selectivity window is the defining characteristic that distinguishes A85380 as an α4β2-preferring ligand.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio for nAChR Subtypes |
|---|---|
| Target Compound Data | A85380: Ki α4β2 = 0.017 nM; Ki α3β4x = 14 nM; Ki α7 = 17 nM; Ratio (α3β4x/α4β2) = 800 |
| Comparator Or Baseline | Epibatidine: Ki α4β2 = 0.008 nM; Ki α3β4x = 0.049 nM; Ratio (α3β4x/α4β2) = 6; Nicotine: Ki α4β2 = 0.84 nM; Ki α3β4x = 100 nM; Ratio (α3β4x/α4β2) = 120 |
| Quantified Difference | A85380 exhibits a 133-fold greater α4β2/α3β4x selectivity ratio than epibatidine (800 vs. 6) and a 6.7-fold greater ratio than nicotine (800 vs. 120). |
| Conditions | Rat brain P2 membrane fractions; radioligand: (±)-[³H]epibatidine for α4β2 and α3β4x; ¹²⁵I-α-bungarotoxin for α7; incubation at 22°C; Cheng-Prusoff calculation. |
Why This Matters
Procuring A85380 over epibatidine or nicotine is essential when the experimental objective requires selective activation of α4β2 nAChRs without confounding contributions from α3β4 or α7 subtypes.
- [1] Mukhin AG, Gündisch D, Horti AG, et al. 5-Iodo-A-85380, an α4β2 subtype-selective ligand for nicotinic acetylcholine receptors. Mol Pharmacol. 2000;57(3):642-649. View Source
